2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 4,6-dimethylpyrimidin-2-ylsulfanyl group at the 2-position and a 2-methoxyphenyl moiety at the N-terminus.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-15(23-17-18-11(2)10-12(3)19-17)16(21)20-13-8-6-7-9-14(13)22-4/h6-10,15H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQYUDUQUGDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with an appropriate butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and phenyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
MMP-9 Inhibitors with Sulfanyl-Pyrimidine Moieties
Key Compounds :
- N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide : Exhibits selective binding to the MMP-9 HPX domain (KD = 2.1 µM) and inhibits tumor growth in preclinical models .
- N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide : A more potent analog (KD = 320 nM) that disrupts proMMP-9 interactions with α4β1 integrin and CD44, leading to EGFR dissociation .
Comparison with Target Compound :
- Structural Differences : The target compound lacks the 4-oxo-pyrimidine or hexahydroquinazoline rings seen in these analogs, which are critical for MMP-9 binding. Instead, its 4,6-dimethylpyrimidin-2-yl group may prioritize hydrophobicity over hydrogen bonding.
- Functional Implications : The absence of an oxo group likely reduces MMP-9 affinity but may enhance selectivity for other targets, such as kinases or sulfhydryl-dependent enzymes.
Sulfamoylphenyl- and Acetamide-Based Analogs
Key Compounds :
- 7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide: Synthesized via cesium carbonate-mediated coupling (43% yield), featuring a sulfamoylphenyl group .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : A simpler acetamide derivative with a 4-methylpyridin-2-yl group, synthesized from 2-thio-4,6-dimethylpyrimidine .
Comparison with Target Compound :
Butanamide Derivatives with Heterocyclic Substituents
Key Compounds :
- N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide : A CTPS1 inhibitor patented for proliferative diseases, featuring a pyrimidine-sulfonamido group .
- Stereoisomeric Butanamides in : Complex derivatives with tetrahydro-pyrimidinyl groups, emphasizing stereochemical impacts on activity .
Comparison with Target Compound :
- Target Specificity : The patented CTPS1 inhibitor’s sulfonamido-pyrimidine group contrasts with the target’s dimethylpyrimidinylsulfanyl group, suggesting divergent mechanisms (e.g., CTPS1 vs. MMP-9 inhibition).
- Stereochemistry: highlights the importance of stereoisomerism in butanamide derivatives. The target compound’s lack of described stereochemistry implies either racemic formulation or unoptimized chiral centers, which may limit potency compared to enantiopure analogs.
Biological Activity
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 340.45 g/mol. The compound features a pyrimidinyl sulfanyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 340.45 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with biological targets such as enzymes and receptors.
Antiviral Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound show promising antiviral properties. For instance, compounds designed with similar frameworks have been evaluated for their efficacy against viruses like the Marburg virus (MARV). These studies utilized computer-aided drug design techniques to identify lead compounds with high binding affinities to viral proteins, suggesting that modifications to the pyrimidine structure could enhance antiviral activity .
Anticancer Properties
In vitro studies have revealed that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. For example, compounds with a similar pyrimidine-sulfanyl moiety have shown effectiveness in inhibiting tumor growth in xenograft models .
Case Studies
- Study on Antiviral Efficacy : A recent study evaluated the binding affinity of several pyrimidine derivatives against MARV nucleoprotein. The study found that certain modifications significantly improved binding interactions, indicating a potential pathway for developing antiviral agents targeting this virus .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that these compounds could induce significant cell death in breast and lung cancer cells, highlighting their potential as chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
